molecular formula C15H16N2O2 B15100077 N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclobutanecarboxamide

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclobutanecarboxamide

Cat. No.: B15100077
M. Wt: 256.30 g/mol
InChI Key: VSNBGRRYRGRERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclobutanecarboxamide is a heterocyclic compound that contains an oxazole ring. Oxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclobutanecarboxamide typically involves multi-step procedures. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The final step involves sulfochlorination and treatment with aqueous ammonia to yield the target compound .

Chemical Reactions Analysis

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclobutanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclobutanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclobutanecarboxamide involves its interaction with various molecular targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, affecting biological pathways. For instance, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclobutanecarboxamide stands out due to its unique cyclobutane carboxamide moiety, which may confer distinct biological activities and pharmacokinetic properties.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclobutanecarboxamide

InChI

InChI=1S/C15H16N2O2/c1-10-5-7-11(8-6-10)13-9-14(19-17-13)16-15(18)12-3-2-4-12/h5-9,12H,2-4H2,1H3,(H,16,18)

InChI Key

VSNBGRRYRGRERM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.